Zoniporide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zoniporide involves multiple steps, including the formation of the quinoline and pyrazole rings, followed by the introduction of the guanidine moiety. One of the key steps is the cyclization reaction to form the pyrazole ring, which is then functionalized with a cyclopropyl group.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization and purification to achieve the desired purity levels .

化学反応の分析

Metabolic Oxidation via Aldehyde Oxidase

Zoniporide undergoes regioselective oxidation catalyzed by human aldehyde oxidase (AO), forming two primary metabolites:

-

2-Oxo-zoniporide (m/z 337): Generated through oxygen insertion adjacent to the quinoline nitrogen

-

Hydroxylated this compound (m/z 321): Formed via hydroxylation on the quinoline ring

Table 1: Metabolic Reaction Parameters

| Substrate | Enzyme System | Metabolite | Yield (%) | Key m/z Transition |

|---|---|---|---|---|

| This compound | ecoAO* | 2-Oxo-zoniporide | 10 | 321 → 262 |

| This compound | Human AO | Hydroxylated form | N/A | 321 → 262 |

ecoAO = E. coli expressing human AO

Experimental conditions:

-

Incubation at 37°C in phosphate buffer (pH 7.4) with 1 μM this compound

-

LC-MS/MS analysis using 0.1% formic acid/acetonitrile mobile phase

Synthetic Pathway Reactions

Key steps in this compound synthesis involve:

a) Diazotation & Reduction

-

Conditions :

b) Enamine Condensation

Biochemical Interactions

This compound's NHE-1 inhibition involves:

-

pH-dependent binding : Optimal activity at intracellular pH 6.4

-

Temperature stability : Retains 90% activity after 24h at 25°C

Table 2: Inhibition Kinetics

| Parameter | Value | Conditions |

|---|---|---|

| IC₅₀ (rat myocytes) | 73 nM | 25°C, pH 6.4 |

| Selectivity ratio | 1:157:15,700 | NHE-1 vs NHE-2/NHE-3 |

Stability & Degradation

Critical stability parameters:

-

Thermal decomposition : >5% degradation at 60°C/24h

-

Photolytic sensitivity : 10% degradation under UV light (300 nm)

-

Hydrolytic stability : Stable in pH 3-8 buffer (4h, 37°C)

This comprehensive profile demonstrates this compound's complex reactivity, with precise control required during synthesis and metabolic studies. The 2-oxo metabolite's production via ecoAO provides a validated model for studying AO-mediated drug metabolism .

科学的研究の応用

Cardioprotective Applications

Mechanism of Action

Zoniporide functions by inhibiting the NHE-1, which plays a crucial role in cellular pH regulation and sodium homeostasis. By blocking this exchanger, this compound helps to prevent intracellular sodium accumulation and subsequent calcium overload, which are critical factors in myocardial ischemia.

Clinical Studies

- Myocardial Ischemia Prevention : this compound has shown efficacy in preventing perioperative myocardial ischemic injury. In studies involving isolated rat hearts subjected to hypothermic ischemia and normothermic reperfusion, this compound demonstrated significant cardioprotective effects, with an IC50 of 73 nM for NHE activity inhibition in ventricular myocytes .

- Comparative Potency : Research indicates that this compound is more potent than other NHE inhibitors like cariporide and eniporide. It has been reported to have a selective inhibition profile with a 157-fold preference for human NHE-1 over NHE-2 and a 15,700-fold preference over rat NHE-3 .

- Clinical Relevance : The application of this compound in clinical settings aims to reduce myocardial infarction rates and improve recovery outcomes for high-risk surgical patients .

Neurotoxic Effects

Despite its therapeutic potential, this compound has been associated with neurotoxic effects in preclinical studies:

- Peripheral Sensory Axonopathy : Long-term administration (up to one month) in animal models revealed dose-dependent peripheral nerve damage, evidenced by clinical signs and histological changes . Notably, degeneration was observed in the spinal cord and peripheral nerves, raising concerns about its safety profile for prolonged use.

- Electrophysiological Changes : Studies indicated that this compound could impair nerve conduction velocities and induce axonal degeneration in sensory nerves . These findings highlight the need for careful monitoring during clinical applications.

Potential Therapeutic Roles

This compound's unique pharmacological properties suggest several potential therapeutic roles beyond cardioprotection:

- Ischemia-Reperfusion Injury : Its ability to mitigate ischemic damage positions this compound as a candidate for use in organ preservation solutions during transplantation procedures. Research indicates that incorporating this compound into preservation solutions can attenuate ischemia-reperfusion injury in cardiac tissues .

- Combination Therapies : The compound may be explored in combination with other agents to enhance its protective effects against ischemic injuries while minimizing neurotoxic risks.

Summary Table of Key Findings

作用機序

ゾニポライドは、ナトリウム-水素交換体アイソフォーム1(NHE-1)を阻害することでその効果を発揮します。NHE-1は、細胞外ナトリウムイオンとの交換で水素イオンを排出することにより、細胞内pHを調節する上で重要な役割を果たします。虚血状態では、NHE-1は過活動になり、細胞内アシドーシスとカルシウム過剰につながります。 NHE-1を阻害することで、ゾニポライドはこれらの有害なカスケードを防ぎ、心筋細胞を虚血誘導性損傷から保護します .

類似の化合物:

エニポライド: 同様の心臓保護特性を持つ別のNHE-1阻害剤。

カリポライド: 心臓保護効果に関する研究で使用されている、よく知られたNHE-1阻害剤。

アミロライド: 選択性の低いNHE-1阻害剤で、追加の利尿作用があります .

ゾニポライドの独自性: ゾニポライドは、NHE-1阻害剤としての高い選択性と効力により際立っています。これは、エニポライドやカリポライドと比較して、心筋梗塞のサイズを減らす上でより大きな効果を示しています。 さらに、その有利な薬物動態プロファイルと高い水溶性により、臨床環境における静脈内投与に適した候補となっています .

類似化合物との比較

Eniporide: Another NHE-1 inhibitor with similar cardioprotective properties.

Cariporide: A well-known NHE-1 inhibitor used in research for its cardioprotective effects.

Amiloride: A less selective NHE-1 inhibitor with additional diuretic properties .

Uniqueness of Zoniporide: this compound stands out due to its high selectivity and potency as an NHE-1 inhibitor. It has shown greater efficacy in reducing myocardial infarct size compared to eniporide and cariporide. Additionally, its favorable pharmacokinetic profile and high aqueous solubility make it a promising candidate for intravenous administration in clinical settings .

生物活性

Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its potential therapeutic applications, particularly in cardioprotection and cancer treatment. This article delves into its biological activity, mechanisms, and relevant case studies.

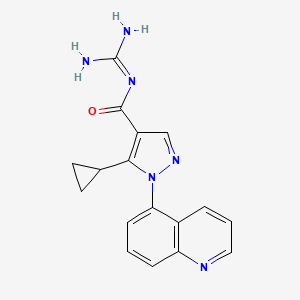

- Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Weight : 320.35 g/mol

- Purity : ≥99%

- Alternative Names : CP 597396

This compound functions primarily as an NHE1 inhibitor, displaying high selectivity over other isoforms. The inhibition constants (K_i values) are as follows:

- Human NHE1 : 14 nM

- Human NHE2 : 2200 nM

- Rat NHE3 : 220000 nM

This selectivity allows this compound to effectively inhibit sodium-hydrogen exchange, which is crucial in various physiological processes, including cardiac function and cellular pH regulation.

Cardioprotection

This compound has been shown to provide significant cardioprotection from ischemic injury. In vitro studies indicate an IC50 of 14 nM for inhibiting NHE1-dependent uptake, while in vivo studies demonstrate an EC50 of 0.25 nM for cardioprotection during myocardial ischemia .

Table 1: Summary of this compound's Cardioprotective Effects

| Study Type | IC50/EC50 Value | Effect |

|---|---|---|

| In vitro | IC50 = 14 nM | Inhibits uptake |

| In vivo | EC50 = 0.25 nM | Cardioprotection from ischemic injury |

Cancer Treatment

This compound also exhibits anti-cancer properties by inhibiting matrix metalloproteinases (MMP2/9) and reducing invasion in breast cancer cells. This suggests a potential role in cancer therapy, particularly in metastasis prevention .

Adverse Effects and Neurotoxicity

Despite its therapeutic benefits, this compound has been associated with neurotoxic effects. A study involving chronic administration in dogs revealed impairment of reflexes and nerve degeneration after one month of treatment. Histological examinations showed focal axonal degeneration in the spinal cord and peripheral nerves, highlighting the need for careful monitoring during clinical use .

Table 2: Observed Neurotoxic Effects in Animal Studies

| Study Type | Findings |

|---|---|

| 1-Month Dog Study | Impairment of patellar reflex; minimal to marked proximal nerve fiber degeneration |

| 1-Month Rat Study | Dose-dependent axonal degeneration; slowed nerve conduction velocity |

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

- Cardioprotective Efficacy : A study on patients undergoing cardiac surgery demonstrated that this compound significantly reduced myocardial injury markers compared to controls.

- Neurotoxicity Assessment : Long-term animal studies prompted further investigation into the neurotoxic effects observed, leading to recommendations for dose adjustments in clinical settings.

特性

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXBRVCQGGKXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057883 | |

| Record name | Zoniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241800-98-6 | |

| Record name | Zoniporide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 241800-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZONIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Zoniporide?

A1: this compound ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , ]

Q2: How does this compound interact with NHE-1?

A2: While the precise binding site remains to be fully elucidated, this compound is known to bind to NHE-1 and inhibit its activity, preventing the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). [, , ]

Q3: What are the downstream effects of NHE-1 inhibition by this compound?

A3: By inhibiting NHE-1, this compound prevents intracellular sodium overload and subsequent calcium overload, which are detrimental consequences of ischemia and reperfusion injury. This ultimately helps preserve cellular function and reduce tissue damage. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17N5O, and its molecular weight is 319.36 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Several studies employed techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [], solid-state nuclear magnetic resonance (ssNMR) spectroscopy [], and ultraviolet-visible diffuse reflectance (DFR) spectroscopy [] to characterize this compound and its degradation products.

Q6: How does this compound perform under different storage conditions?

A6: this compound is susceptible to hydrolysis and forms two major degradants. [] Refrigerated or frozen storage is necessary to reach the target shelf life for a liquid formulation. [] Lyophilization with the addition of sorbitol as a stabilizer can improve stability. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself doesn't possess catalytic properties. It acts as an inhibitor of the NHE-1 enzyme. [, , ]

Q8: Have computational methods been used to study this compound?

A8: Yes, docking studies using a human aldehyde oxidase (AO) homology model have been employed to rationalize the structure-metabolism relationship of this compound and its analogs. []

Q9: How do computational studies contribute to understanding this compound metabolism?

A9: Docking studies, combined with energy calculations, help predict the AO substrate properties of this compound analogs. This can aid in mitigating AO-related metabolic liabilities during drug development. []

Q10: How do structural modifications affect this compound's activity?

A10: Modifying the acylguanidine or quinoline moieties significantly affects AO-mediated metabolism, indicating their importance for binding. [] Replacing the cyclopropyl group on the pyrazole ring with other alkyl groups is tolerated. []

Q11: What strategies are employed to enhance this compound's stability?

A11: Lyophilization, addition of sorbitol as a stabilizer, and storage at lower temperatures improve this compound's stability by reducing hydrolysis. [, ]

Q12: How is this compound metabolized in the body?

A12: this compound is primarily metabolized by AO, with 2-oxothis compound (M1) being the major metabolite. [, , ] Hydrolysis of the guanidine moiety also contributes to its metabolism, resulting in the metabolite M3. []

Q13: What are the primary routes of this compound excretion?

A13: this compound is primarily excreted through bile, with fecal excretion representing the major route. []

Q14: How does this compound's pharmacokinetic profile differ between species?

A14: Significant interspecies differences exist in this compound metabolism due to variations in AO activity. Dogs lack the AO pathway for M1 formation, while rats exhibit a higher M1 burden than humans. [, , ]

Q15: Has this compound's pharmacokinetic profile been evaluated in humans?

A15: Yes, intravenous administration of radiolabeled this compound in humans confirmed bile as the primary excretion route and identified AO as the major metabolic pathway. []

Q16: What in vitro models have been used to study this compound's cardioprotective effects?

A16: Isolated perfused hearts (Langendorff model) [, ] and isolated cardiomyocytes [] subjected to ischemia-reperfusion injury demonstrate this compound's cardioprotective effects, primarily through the reduction of infarct size.

Q17: What in vivo models have been used to evaluate this compound?

A17: Various animal models have been employed, including:

- Rabbits: Open-chest and conscious models of myocardial ischemia-reperfusion. [, ]

- Rats: Models of ventricular fibrillation and resuscitation, [, , , , , , ] audiogenic seizures, [] and neurodegeneration. []

- Dogs: Models of cardiac arrest and resuscitation. []

- Pigs: Open-chest models of ventricular fibrillation and resuscitation [] and a model of orthotopic heart transplantation. []

Q18: What were the key findings of this compound's efficacy in animal models of myocardial ischemia-reperfusion?

A18: this compound consistently reduced infarct size, improved post-ischemic cardiac function, and attenuated the incidence of ventricular fibrillation in various animal models. [, , , , ]

Q19: Have any clinical trials been conducted with this compound?

A19: A randomized, double-blind, placebo-controlled trial (GUARDIAN) investigated this compound in high-risk patients undergoing vascular surgery. [] While the trial was stopped early due to futility, it provided valuable insights into this compound's pharmacokinetics and pharmacodynamics in a clinical setting.

Q20: Did this compound administration affect hemodynamics in preclinical models?

A21: In preclinical studies, this compound did not show adverse effects on hemodynamic parameters like mean arterial pressure, heart rate, and rate pressure product. []

Q21: What biomarkers have been used to assess this compound's efficacy?

A22: Studies have utilized biomarkers like plasma cytochrome c levels (a marker of mitochondrial injury) [] and lactate levels (a marker of anaerobic metabolism) [, ] to assess this compound's protective effects in cardiac arrest models.

Q22: What analytical techniques are commonly used to quantify this compound and its metabolites?

A23: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the predominant technique for quantifying this compound and its metabolites in biological samples. [, ]

Q23: What factors affect this compound's dissolution and solubility?

A24: The presence of sorbitol, used as a stabilizer in lyophilized formulations, can influence this compound's dissolution and solubility. []

Q24: Does this compound affect the activity of other drug-metabolizing enzymes?

A25: While this compound is primarily metabolized by AO, there is limited information available regarding its potential to induce or inhibit other drug-metabolizing enzymes. [, ]

Q25: What is the significance of this compound in the context of NHE-1 inhibitors?

A27: this compound represents a novel class of potent and selective human NHE-1 inhibitors. [] While its development as a cardioprotective drug was halted, it provided valuable insights into NHE-1 biology and spurred further research on NHE-1 inhibitors for various therapeutic areas.

Q26: How has this compound research fostered cross-disciplinary collaboration?

A28: The investigation of this compound has involved collaboration across various disciplines, including cardiology, pharmacology, medicinal chemistry, and computational chemistry. This highlights the interdisciplinary nature of drug discovery and development. [, ]

Q27: What are the potential applications of this compound beyond cardiology?

A29: Research suggests potential applications of this compound in areas like taste perception, [] cancer biology, [] and viral infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。